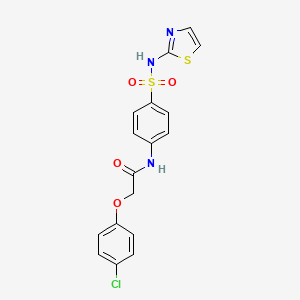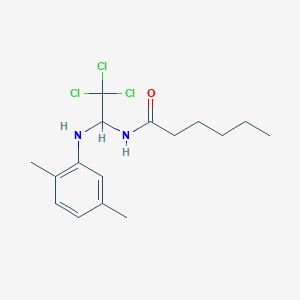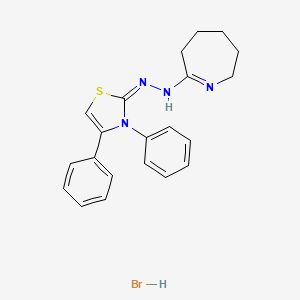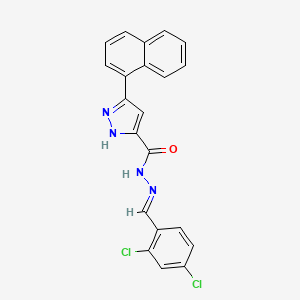
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2,4-DI-CL-benzylidene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2,4-DI-CL-benzylidene)hydrazide is a complex organic compound with the molecular formula C21H14Cl2N4O. This compound is notable for its unique structure, which includes a naphthalene ring, a pyrazole ring, and a hydrazide group. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2,4-DI-CL-benzylidene)hydrazide typically involves multiple steps:
-
Formation of the Pyrazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
-
Attachment of the Naphthalene Ring: : The naphthalene moiety is introduced through a coupling reaction, often using a halogenated naphthalene derivative and a suitable catalyst.
-
Formation of the Hydrazide Group: : The hydrazide group is introduced by reacting the carboxylic acid derivative with hydrazine or its derivatives under controlled conditions.
-
Benzylidene Substitution: : The final step involves the condensation of the hydrazide with 2,4-dichlorobenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated reagents, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols.
科学研究应用
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2,4-DI-CL-benzylidene)hydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2,4-DI-CL-benzylidene)hydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
- 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2,6-DI-CL-benzylidene)hydrazide
- 5-Naphthalen-2-YL-2H-pyrazole-3-carboxylic acid (2,4-DI-CL-benzylidene)hydrazide
- 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2,5-DI-MEO-benzylidene)hydrazide
Uniqueness
What sets 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2,4-DI-CL-benzylidene)hydrazide apart from similar compounds is its specific substitution pattern and the presence of the 2,4-dichlorobenzylidene group
属性
分子式 |
C21H14Cl2N4O |
|---|---|
分子量 |
409.3 g/mol |
IUPAC 名称 |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H14Cl2N4O/c22-15-9-8-14(18(23)10-15)12-24-27-21(28)20-11-19(25-26-20)17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H,25,26)(H,27,28)/b24-12+ |
InChI 键 |
JZNPTTPKFRJRSC-WYMPLXKRSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



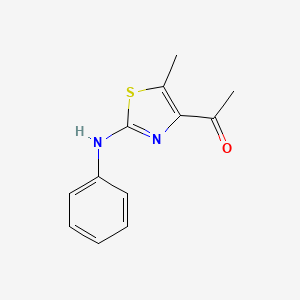
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine](/img/structure/B11995286.png)
![(5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11995294.png)



![N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B11995328.png)

![5-[(3-Methoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-trione](/img/structure/B11995333.png)
![6-hydroxy-3-methyl-7-pentyl-8-[(2E)-2-(1-phenylbutylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B11995339.png)
